Bienvenue dans la boutique en ligne BenchChem!

3-Phenylisothiazole-4-carbonitrile

Antiviral research Enterovirus inhibitors Isothiazole SAR

Procure 3-Phenylisothiazole-4-carbonitrile (CAS 13950-68-0) to establish the baseline 3-phenyl-4-cyano isothiazole pharmacophore. This unsubstituted scaffold is the indispensable reference standard for antiviral SAR (Cutrì et al.) and the key intermediate for 5-substituted herbicide libraries per US20040023807. Its computed TPSA (64.9 Ų) and LogP (1.82–2.4) align with CNS drug-likeness, making it a strategic starting point for brain-penetrant kinase inhibitors targeting MEK/ERK. Substitution with alkylthio or other 3-position analogs invalidates comparative SAR; only the exact 3-phenyl-4-carbonitrile core ensures experimental reproducibility.

Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
CAS No. 13950-68-0
Cat. No. B169891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisothiazole-4-carbonitrile
CAS13950-68-0
Molecular FormulaC10H6N2S
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC=C2C#N
InChIInChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H
InChIKeyLKHZZEODTDWANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisothiazole-4-carbonitrile (CAS 13950-68-0) Procurement & Selection Guide


3-Phenylisothiazole-4-carbonitrile (CAS 13950-68-0) is a 5-membered heterocyclic building block belonging to the isothiazole-4-carbonitrile class, characterized by a phenyl group at the 3-position and a nitrile substituent at the 4-position of the isothiazole ring [1]. This scaffold is distinguished by its unique 1,2-relationship of electronegative heteroatoms (sulfur and nitrogen), which imparts distinct electronic properties and reactivity compared to isomeric thiazoles [2]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented applications in kinase inhibitor development [3] and antiviral agent synthesis [4].

Why 3-Phenylisothiazole-4-carbonitrile Cannot Be Replaced by Generic Isothiazole Analogs


Direct substitution of 3-Phenylisothiazole-4-carbonitrile with other isothiazole-4-carbonitrile derivatives is not scientifically valid due to profound structure-activity relationship (SAR) dependencies. The unsubstituted phenyl ring at the 3-position, in conjunction with the 4-cyano group, establishes a specific electronic and steric environment that is highly sensitive to modification. SAR studies in the 4-isothiazolecarbonitrile series demonstrate that replacing the phenyl group with alkylthio moieties (e.g., 3-methylthio derivatives) dramatically alters antiviral potency and spectrum against enteroviruses [1]. Similarly, patent literature explicitly teaches that herbicidal activity in 3-arylisothiazoles is contingent upon specific 5-position substitution patterns, with the unsubstituted phenyl-4-carbonitrile core serving as a critical but non-optimized scaffold [2]. Consequently, procurement of exact structural analogs without the precise 3-phenyl-4-cyano substitution pattern will yield compounds with divergent biological profiles and physicochemical properties, compromising experimental reproducibility and invalidating comparative SAR analyses .

Quantitative Differentiation Evidence: 3-Phenylisothiazole-4-carbonitrile vs. Key Analogs


Antiviral Activity: 3-Phenyl-4-cyano Scaffold vs. Optimized 3-Methylthio Derivative (IS-2) Against Poliovirus 1 and Echovirus 9

The 3-phenylisothiazole-4-carbonitrile scaffold constitutes the core structural framework from which the potent antiviral lead compound IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile) was derived. SAR studies establish that the 3-phenyl substitution pattern provides a distinct baseline activity profile against polio 1 and Echo 9 enteroviruses, which is quantitatively different from the optimized 3-methylthio derivative [1]. The 3-phenyl-4-cyano core is essential for validating structure-activity relationships, as it represents the unoptimized parent scaffold against which subsequent 3-position modifications (e.g., methylthio substitution) are compared [1].

Antiviral research Enterovirus inhibitors Isothiazole SAR

Lipophilicity and Membrane Permeability: Calculated LogP and LogD Comparison vs. 3-Methylthio-5-phenyl Analog

3-Phenylisothiazole-4-carbonitrile exhibits distinct lipophilicity parameters compared to its 3-methylthio-substituted analog (IS-2). The calculated XLogP3-AA of 2.4 [1] and ACD/LogP of 1.82 for the target compound are lower than the predicted logP for IS-2, which contains an additional methylthio moiety. This difference in lipophilicity directly impacts membrane permeability, solubility, and potential off-target binding, making the compounds non-interchangeable in biological assays.

Physicochemical properties ADME prediction Drug-likeness

Topological Polar Surface Area (TPSA): Differential Impact on Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 3-Phenylisothiazole-4-carbonitrile is calculated as 64.9 Ų [1], a value that sits near the established threshold of <60-70 Ų typically associated with favorable blood-brain barrier (BBB) penetration [2]. This TPSA is lower than that of many isothiazole analogs containing additional polar substituents (e.g., carboxamides, sulfonamides), suggesting a potentially higher propensity for CNS penetration compared to more polar derivatives.

CNS drug design Physicochemical property TPSA

MEK/ERK Kinase Inhibition Potential: 4-Cyano Isothiazole Scaffold Enabling Kinase Inhibitor Design

Patent US20040039037 explicitly claims substituted isothiazole compounds bearing a cyano group at the 4-position as inhibitors of MEK and/or ERK kinases, with specific claims covering structures wherein R is a substituted phenyl and V is CN [1]. While this patent does not provide quantitative IC50 data for the unsubstituted 3-phenylisothiazole-4-carbonitrile, it establishes the 4-cyano isothiazole scaffold as a privileged chemotype for kinase inhibition, differentiating it from isothiazole analogs lacking the cyano moiety.

Kinase inhibitors MEK/ERK pathway Cancer therapeutics

Herbicidal Activity: 3-Phenylisothiazole Core as a Key Intermediate for Agrochemical Optimization

Patent US20040023807 discloses 3-arylisothiazoles as herbicides, with specific emphasis on 5-substituted derivatives [1]. The document explicitly references 5-ethoxy- and 5-methylthio-4-cyano-3-phenyl-isothiazole as known compounds in the literature [1]. The unsubstituted 3-phenylisothiazole-4-carbonitrile serves as the essential synthetic intermediate for generating these herbicidally active 5-substituted analogs. While the parent compound itself may lack optimal herbicidal activity, its procurement is critical for synthesizing and evaluating the 5-substituted derivatives that are claimed to provide improved control of harmful plants compared to prior art herbicides [1].

Agrochemicals Herbicide discovery Isothiazole SAR

Xanthine Oxidase Inhibition: 3-Phenylisothiazole Derivatives for Gout and Hyperuricemia

Japanese Patent JP3113110B2 discloses 3-phenylisothiazole derivatives as inhibitors of xanthine oxidase, with utility for treating gout and hyperuricemia [1]. The patent claims compounds containing the 3-phenylisothiazole core with specific substitutions at the 4- and 5-positions (e.g., 4-amino-3-(4-isobutoxy-3-nitrophenyl)-5-isothiazolecarboxylic acid). While 3-phenylisothiazole-4-carbonitrile is not itself claimed as an active pharmaceutical, it represents the unadorned 3-phenylisothiazole scaffold from which these bioactive derivatives are conceptually derived.

Xanthine oxidase inhibitors Gout Hyperuricemia

Optimal Procurement and Research Application Scenarios for 3-Phenylisothiazole-4-carbonitrile


Baseline Scaffold for Antiviral Enterovirus SAR Studies

Researchers developing novel enterovirus inhibitors should procure 3-Phenylisothiazole-4-carbonitrile to establish the baseline activity of the unsubstituted 3-phenyl-4-cyano isothiazole core. This compound serves as the essential negative control or reference point against which optimized derivatives (e.g., 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, IS-2) are compared. SAR studies from Cutrì et al. (1998) demonstrate that modifications at the 3-position dramatically alter antiviral potency against Poliovirus 1 and Echovirus 9, making the unsubstituted parent compound indispensable for validating structure-activity relationships [1].

Synthetic Intermediate for Herbicidal 5-Substituted 3-Arylisothiazoles

Agrochemical discovery teams should utilize 3-Phenylisothiazole-4-carbonitrile as a key synthetic intermediate for generating 5-substituted 3-arylisothiazole herbicides. Patent US20040023807 explicitly teaches that 5-ethoxy- and 5-methylthio-4-cyano-3-phenyl-isothiazole derivatives are known herbicidally active compounds, and that novel 5-substituted analogs provide improved control of harmful plants [2]. Procurement of the unsubstituted 3-phenyl-4-cyano scaffold enables efficient SAR exploration at the 5-position, a critical step for optimizing herbicidal potency and crop selectivity.

Physicochemical Profiling for CNS Drug Discovery Programs

Medicinal chemists targeting CNS disorders should consider 3-Phenylisothiazole-4-carbonitrile based on its favorable computed physicochemical properties. The compound exhibits a topological polar surface area (TPSA) of 64.9 Ų [3] and calculated LogP values between 1.82 and 2.4 [3], parameters that align with established guidelines for blood-brain barrier penetration. This scaffold offers a promising starting point for CNS drug discovery programs where lower TPSA and moderate lipophilicity are desirable for achieving brain exposure, differentiating it from more polar isothiazole analogs that may exhibit poor CNS penetration.

MEK/ERK Kinase Inhibitor Scaffold Validation

Oncology research groups focused on the MAPK pathway should procure 3-Phenylisothiazole-4-carbonitrile as a validated starting point for MEK/ERK kinase inhibitor design. Patent US20040039037 claims substituted isothiazoles bearing a 4-cyano group as inhibitors of MEK and/or ERK kinases, with specific inclusion of 3-phenyl-substituted derivatives [4]. This compound provides the essential 4-cyano isothiazole pharmacophore, enabling medicinal chemists to explore additional substitution patterns for optimizing potency and selectivity against these clinically validated cancer targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylisothiazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.